6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H17FN4OS and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods to synthesize various chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives and their analogs, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For instance, one study focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine, revealing insights into the molecular structure and potential for further functionalization (Amr et al., 2016). Another research effort described the synthesis of novel 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, further expanding the scope of this compound class (Li et al., 2015).
Potential Biological Activities
These compounds have also been investigated for their biological activities, offering promising applications in medicinal chemistry. For example, a study on structural characterization and antimicrobial activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine derivatives showed that some of these molecules exhibited potent antibacterial activities against various microbial strains (Okasha et al., 2016). This suggests their potential utility in developing new antimicrobial agents.
Antitumor and Antimicrobial Evaluation
Further research into the structural analogs of this compound family has highlighted their antitumor and antimicrobial potentials. For instance, studies on 4-(Het)aryl-4,7-dihydroazolopyrimidines revealed their tuberculostatic activity, indicating potential applications in tuberculosis treatment (Titova et al., 2019). Another study synthesized novel 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial compounds (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This leads to the inhibition of cell proliferation and induction of apoptosis in these cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(3-fluorophenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c1-13-7-8-17-16(10-13)20-19(22(29-17)14-4-2-5-15(24)11-14)21(18-6-3-9-30-18)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSCQTGZVIVAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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